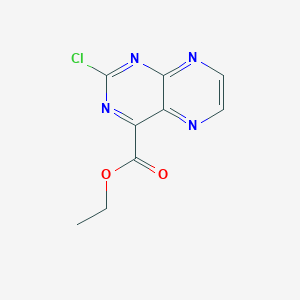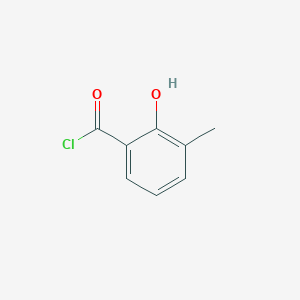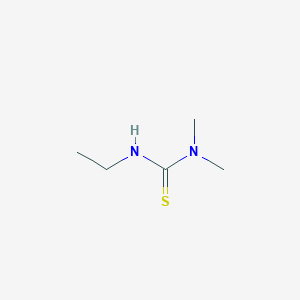
3-Ethyl-1,1-dimethylthiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1,1-dimethylthiourea (EDTU) is a chemical compound that is widely used in scientific research. It is a thiourea derivative that has been found to exhibit a range of biological and chemical properties. EDTU has been studied extensively for its potential use in various fields of research, including biochemistry, pharmacology, and environmental science. In
Aplicaciones Científicas De Investigación
3-Ethyl-1,1-dimethylthiourea has been used in various scientific research applications. It has been studied for its potential use as an antioxidant, anticancer agent, and antimicrobial agent. 3-Ethyl-1,1-dimethylthiourea has also been used in the study of enzyme kinetics and in the determination of metal ions in biological samples.
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1,1-dimethylthiourea is not fully understood. However, it is believed to act as a free radical scavenger and to inhibit the production of reactive oxygen species. 3-Ethyl-1,1-dimethylthiourea has also been found to inhibit the activity of certain enzymes, including catalase and superoxide dismutase.
Efectos Bioquímicos Y Fisiológicos
3-Ethyl-1,1-dimethylthiourea has been found to exhibit a range of biochemical and physiological effects. It has been shown to protect against oxidative stress and to have anti-inflammatory properties. 3-Ethyl-1,1-dimethylthiourea has also been found to induce apoptosis in cancer cells and to exhibit antibacterial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-1,1-dimethylthiourea has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. 3-Ethyl-1,1-dimethylthiourea is also stable and can be stored for extended periods of time. However, 3-Ethyl-1,1-dimethylthiourea has some limitations. It has been found to be toxic to certain cell types and can interfere with certain assays.
Direcciones Futuras
There are several future directions for research involving 3-Ethyl-1,1-dimethylthiourea. One area of interest is the development of 3-Ethyl-1,1-dimethylthiourea as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Another area of interest is the use of 3-Ethyl-1,1-dimethylthiourea in environmental science, particularly in the removal of heavy metals from contaminated soils and water. Additionally, further research is needed to fully understand the mechanism of action of 3-Ethyl-1,1-dimethylthiourea and to explore its potential use in various fields of research.
Métodos De Síntesis
The synthesis of 3-Ethyl-1,1-dimethylthiourea involves the reaction of ethyl isothiocyanate with dimethylamine in the presence of a catalyst. The reaction produces 3-Ethyl-1,1-dimethylthiourea as a white crystalline powder. The purity of the compound can be increased through recrystallization in ethanol.
Propiedades
Número CAS |
15361-86-1 |
|---|---|
Nombre del producto |
3-Ethyl-1,1-dimethylthiourea |
Fórmula molecular |
C5H12N2S |
Peso molecular |
132.23 g/mol |
Nombre IUPAC |
3-ethyl-1,1-dimethylthiourea |
InChI |
InChI=1S/C5H12N2S/c1-4-6-5(8)7(2)3/h4H2,1-3H3,(H,6,8) |
Clave InChI |
VKFXRBZSVGYYSA-UHFFFAOYSA-N |
SMILES isomérico |
CCN=C(N(C)C)S |
SMILES |
CCNC(=S)N(C)C |
SMILES canónico |
CCNC(=S)N(C)C |
Otros números CAS |
15361-86-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-hydroxy-5,6-dimethoxy-3-[(E)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B91615.png)
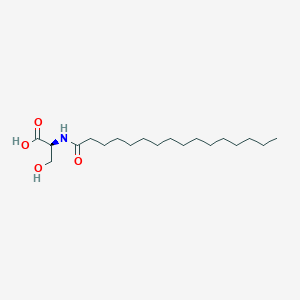
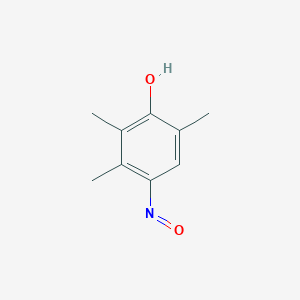
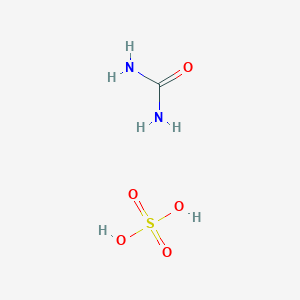
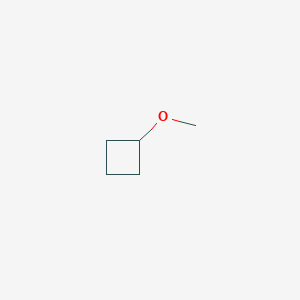
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
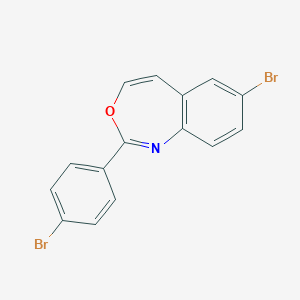
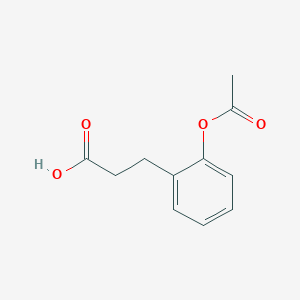
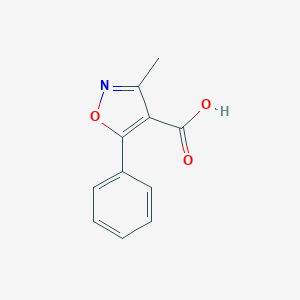
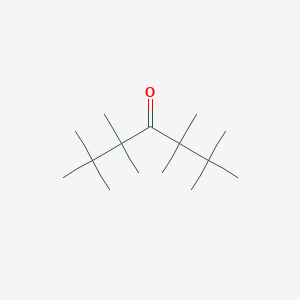
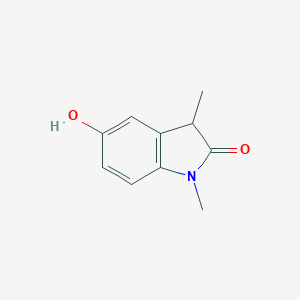
![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)
